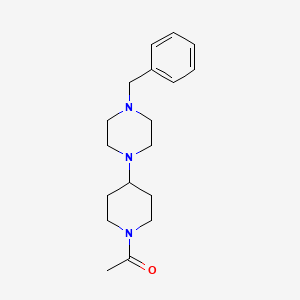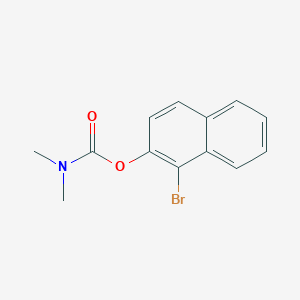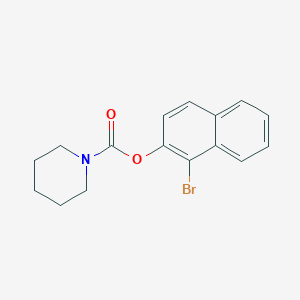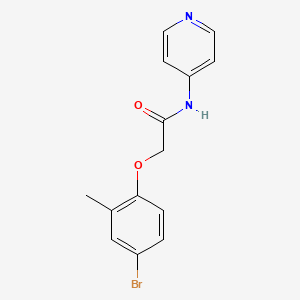
4-chloro-3-(3-chloro-2-buten-1-yl)-6-ethoxy-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step processes, including cyclization, nitration, chlorination, and various other reaction steps. For instance, a method starting from simple raw materials under mild conditions reported an 85% yield, demonstrating the efficiency of these processes in producing quinoline compounds (Lei Zhao, Fei Lei, & Yuping Guo, 2017). Another study optimized the synthesis of 4-Chloro-8-methoxyquinoline, indicating the importance of reaction condition optimization in quinoline synthesis (Jiang Jia-mei, 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and quantum chemical studies, reveal the conformation, electrostatic potential, and hyperpolarizability of quinoline derivatives. For example, studies employing density functional theory (DFT) have elucidated the crystal structure, confirming molecule interactions and stability (S. Fatma et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including Michael addition and cyclization, leading to diverse compounds with potential biological activities. These reactions are crucial for modifying the chemical structure to enhance biological efficacy and selectivity (V. Tkachev et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the application of quinoline derivatives. These properties can significantly influence the compound's bioavailability and stability. X-ray powder diffraction data provide insights into the crystalline structure, aiding in the understanding of the physical characteristics of these compounds (J. Pinilla et al., 2012).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties due to their versatile structure, enabling their application in various chemical reactions and as intermediates in organic synthesis. Their reactivity can be explored through studies on bond formation, substitution reactions, and the synthesis of novel derivatives (Maruti B. Yadav et al., 2020).
Propriétés
IUPAC Name |
4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-4-20-12-6-8-15-14(9-12)16(18)13(11(3)19-15)7-5-10(2)17/h5-6,8-9H,4,7H2,1-3H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFZGYBVMWRFAR-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C(N=C2C=C1)C)CC=C(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C(=C(N=C2C=C1)C)C/C=C(/C)\Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclobutyl-N-[2-(3-methyl-2-thienyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5678283.png)

![3-[2-(difluoromethoxy)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5678298.png)
![1-methyl-4-({5-[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}methyl)piperidine](/img/structure/B5678315.png)
![3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B5678317.png)
![8-methoxy-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-3-chromanecarboxamide](/img/structure/B5678326.png)
![5,6-dimethyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5678343.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4-piperidinol](/img/structure/B5678354.png)
![N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5678367.png)


![1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5678389.png)
